molecular formula C21H22O11 B13396795 Isookaninglucoside

Isookaninglucoside

Cat. No.: B13396795
M. Wt: 450.4 g/mol
InChI Key: DGGOLFCPSUVVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isookaninglucoside is a flavonoid glycoside, a type of compound that combines a flavonoid with a sugar molecule. It is known for its potential biological activities and is found in various plants. The molecular formula of this compound is C21H22O11, and it has a molar mass of 450.396 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isookaninglucoside typically involves the glycosylation of the flavonoid isookanin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a sugar moiety from a donor molecule to the flavonoid. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction from plant sources followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: Isookaninglucoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Isookaninglucoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of flavonoid glycosides.

    Biology: It is investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-diabetic activities.

    Industry: It is used in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of Isookaninglucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Uniqueness: Isookaninglucoside is unique due to its specific glycosylation pattern, which may influence its bioavailability and biological activity. Its distinct structure allows for unique interactions with molecular targets, potentially leading to different therapeutic effects compared to other flavonoid glycosides .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGOLFCPSUVVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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